N-(2-Octyl)-p-phenylenediamine
Description
N-(2-Octyl)-p-phenylenediamine (CAS: 29590-61-2) is a substituted aromatic diamine with the molecular formula C₂₀H₂₈N₂ and a molecular weight of 296.45 g/mol . Structurally, it consists of a p-phenylenediamine backbone (two amine groups attached to a benzene ring in the para configuration) modified with a 2-octyl alkyl chain and a phenyl group. This alkylation enhances its lipophilicity compared to unsubstituted phenylenediamines, making it suitable for applications requiring solubility in nonpolar matrices, such as polymer stabilizers or antioxidants in lubricants .
Properties
CAS No. |
39563-50-3 |
|---|---|
Molecular Formula |
C14H24N2 |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
4-N-octan-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C14H24N2/c1-3-4-5-6-7-12(2)16-14-10-8-13(15)9-11-14/h8-12,16H,3-7,15H2,1-2H3 |
InChI Key |
ZEZSYLKJRJYGEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NC1=CC=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of this compound with Analogous Compounds
Detailed Analysis
(a) Substituent Effects on Solubility and Reactivity
- This compound: The 2-octyl chain significantly increases hydrophobicity compared to unsubstituted p-phenylenediamine, making it more compatible with nonpolar environments like hydrocarbon-based lubricants .
- p-Phenylenediamine : Lacks alkyl substituents, resulting in higher water solubility and reactivity in aqueous dye formulations .
- 2-Nitro-p-phenylenediamine : The electron-withdrawing nitro group enhances electrophilicity, facilitating its use in electrophilic substitution reactions for dye synthesis .
(b) π-π Interaction Potential
- This compound : The phenyl group enables moderate π-π stacking, but the bulky octyl chain may sterically hinder interactions compared to planar analogs like NP2 .
- NP2 : Contains a naphthalimide core with extended π-conjugation, enabling stronger interactions with DNA bases for applications in photodynamic therapy .
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